1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both oxadiazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, disrupt cellular processes, or interfere with DNA replication, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains both oxadiazole and furazan rings.
3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents.
Uniqueness
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of oxadiazole and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H8N6O |
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Molecular Weight |
180.17 g/mol |
IUPAC Name |
1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6O/c1-4-5(11-13-10-4)2-12-3-8-6(7)9-12/h3H,2H2,1H3,(H2,7,9) |
InChI Key |
PGEUNXRSGYMYSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
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